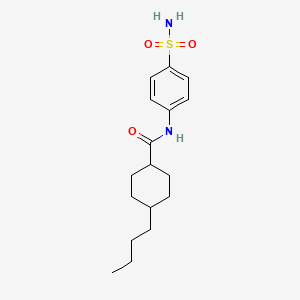
N-(3-ETHYL-1-PENTYN-3-YL)-2,5-DIMETHOXYBENZENESULFONAMIDE
Übersicht
Beschreibung
N-(3-Ethyl-1-pentyn-3-yl)-2,5-dimethoxybenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with ethyl and pentynyl groups, as well as two methoxy groups.
Vorbereitungsmethoden
The synthesis of N-(3-ethyl-1-pentyn-3-yl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction between an appropriate alkyne precursor and an ethylating agent.
Sulfonamide Formation: The alkyne intermediate is then reacted with a sulfonamide precursor under suitable conditions to form the sulfonamide group.
Methoxylation: Finally, the benzene ring is methoxylated using methoxy reagents to introduce the methoxy groups at the desired positions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
N-(3-Ethyl-1-pentyn-3-yl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group or other substituents on the benzene ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(3-Ethyl-1-pentyn-3-yl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3-ethyl-1-pentyn-3-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity. The alkyne and methoxy groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-(3-Ethyl-1-pentyn-3-yl)-2,5-dimethoxybenzenesulfonamide can be compared with other similar compounds, such as:
N-(3-Ethyl-1-pentyn-3-yl)-3,4-difluorobenzenesulfonamide: This compound features difluoro substituents on the benzene ring, which may alter its chemical and biological properties.
N-(3-Ethyl-1-pentyn-3-yl)-2-phenylbutanamide: This compound has a phenylbutanamide group instead of a sulfonamide group, leading to different reactivity and applications.
5-Chloro-N-(3-ethyl-1-pentyn-3-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide: This compound contains a pyrimidine ring and a chloro substituent, which may result in distinct chemical behavior and biological activity.
Eigenschaften
IUPAC Name |
N-(3-ethylpent-1-yn-3-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-6-15(7-2,8-3)16-21(17,18)14-11-12(19-4)9-10-13(14)20-5/h1,9-11,16H,7-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPBBCJLDRXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4778440.png)
![5-chloro-N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide](/img/structure/B4778447.png)
![2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}ACETAMIDE](/img/structure/B4778449.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4778450.png)
![N'-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4778458.png)
![1-[2-(4-Phenylphenoxy)ethyl]benzimidazole](/img/structure/B4778459.png)
![N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]nicotinamide](/img/structure/B4778460.png)

![2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE](/img/structure/B4778462.png)

![N~1~-(4-METHOXYPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE](/img/structure/B4778470.png)



